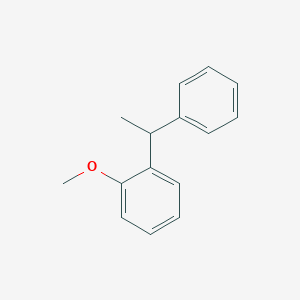

(alpha-Methylbenzyl)anisole

Descripción

Structure

3D Structure

Propiedades

Número CAS |

79320-93-7 |

|---|---|

Fórmula molecular |

C15H16O |

Peso molecular |

212.29 g/mol |

Nombre IUPAC |

1-methoxy-2-(1-phenylethyl)benzene |

InChI |

InChI=1S/C15H16O/c1-12(13-8-4-3-5-9-13)14-10-6-7-11-15(14)16-2/h3-12H,1-2H3 |

Clave InChI |

PNIZXQAEXRQZJU-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=CC=C1)C2=CC=CC=C2OC |

Origen del producto |

United States |

Nomenclature, Structural Considerations, and Isomerism of Alpha Methylbenzyl Anisole

Systematic IUPAC Naming Conventions for (alpha-Methylbenzyl)anisole Derivatives

The systematic naming of this compound and its derivatives follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure, anisole (B1667542), is a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃). nih.gov When an alpha-methylbenzyl group (a benzyl (B1604629) group with a methyl group on the benzylic carbon) is attached to the anisole ring, the nomenclature reflects the positions of these substituents.

For instance, the compound commonly known as this compound can have several IUPAC names depending on the substitution pattern. A specific example is 1-methoxy-2-(1-phenylethyl)benzene. uni.lu In this name, "anisole" is treated as a substituted benzene, "1-methoxy" indicates the position of the methoxy group on the benzene ring, and "2-(1-phenylethyl)" specifies that a 1-phenylethyl group is attached to the second carbon of the benzene ring.

Derivatives with multiple alpha-methylbenzyl groups are also named systematically. For example, 2,4-Bisthis compound has the IUPAC name 1-methoxy-2,4-bis(1-phenylethyl)benzene. epa.govchemspider.com This name clearly indicates a methoxy group at position 1 and two (1-phenylethyl) groups at positions 2 and 4 of the benzene ring.

Regioisomeric Forms of this compound and Their Structural Elucidation

Regioisomers are compounds that have the same molecular formula but differ in the spatial arrangement of their atoms. In the case of this compound, regioisomerism arises from the different possible attachment points of the alpha-methylbenzyl group to the anisole ring. The methoxy group on the anisole ring is an ortho-, para-director for electrophilic aromatic substitution, meaning that incoming substituents are preferentially directed to the positions ortho (adjacent) or para (opposite) to the methoxy group. wikipedia.org

Therefore, the primary regioisomers of mono-substituted this compound are:

ortho-(alpha-Methylbenzyl)anisole: 1-methoxy-2-(1-phenylethyl)benzene

meta-(alpha-Methylbenzyl)anisole: 1-methoxy-3-(1-phenylethyl)benzene (B13906537)

para-(alpha-Methylbenzyl)anisole: 1-methoxy-4-(1-phenylethyl)benzene (B1619609)

The structural elucidation of these regioisomers can be achieved through various analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying regioisomers based on their fragmentation patterns. oup.com Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton and carbon-13 NMR, provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the substitution pattern on the aromatic ring. researchgate.net

Stereoisomeric Possibilities within the this compound Scaffold

Stereoisomerism becomes a key feature when considering the three-dimensional structure of this compound. The "alpha-methylbenzyl" group contains a chiral center at the benzylic carbon, which is bonded to four different groups: a hydrogen atom, a methyl group, a phenyl group, and the anisole ring.

Enantiomeric and Diastereomeric Relationships in this compound

Due to the presence of a chiral center, this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. google.com These are designated as (R)-(alpha-Methylbenzyl)anisole and (S)-(alpha-Methylbenzyl)anisole. Enantiomers possess identical physical properties except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. perfumerflavorist.com

When more than one chiral center is present, as in the case of bisthis compound, the possibility of diastereomers arises. Diastereomers are stereoisomers that are not mirror images of each other. google.com For example, in 2,4-bisthis compound, each alpha-methylbenzyl group has a chiral center. This leads to the following possible stereoisomers:

(R,R)

(S,S)

(R,S)

(S,R)

The (R,R) and (S,S) isomers are enantiomers of each other. The (R,S) and (S,R) isomers are also enantiomers of each other. However, the relationship between the (R,R) isomer and the (R,S) isomer (or any other combination that is not an enantiomeric pair) is diastereomeric. Unlike enantiomers, diastereomers can have different physical properties, such as melting points, boiling points, and solubilities, which allows for their separation by techniques like chromatography. acs.org

Conformational Analysis of this compound Structures in Various States

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. The conformational preferences of this compound are influenced by steric and electronic interactions between the substituents.

Computational methods, such as Density Functional Theory (DFT), are often employed to determine the stable, low-energy conformers of molecules like this compound. nih.gov These calculations can predict the preferred orientations of the phenyl and anisole rings relative to each other and the orientation of the methyl group. Studies on related molecules, such as alpha-methylbenzyl amine derivatives, have shown that the alpha-methylbenzyl group can adopt specific conformations to minimize steric hindrance. nih.gov The study of these conformations is crucial for understanding the molecule's reactivity and interactions. researchgate.net

Interconversion and Stability of this compound Isomers

The interconversion of conformational isomers of this compound typically occurs rapidly at room temperature through bond rotation. However, the interconversion of stereoisomers (enantiomers and diastereomers) requires the breaking and reforming of chemical bonds, a process that does not happen spontaneously under normal conditions. The separation of enantiomers, known as resolution, often involves the use of a chiral auxiliary or chiral chromatography. nih.gov

The relative stability of different isomers can be influenced by various factors. For regioisomers, electronic effects and steric hindrance play a role. For stereoisomers, the spatial arrangement of the bulky groups determines the steric strain and thus the relative stability. In some complex systems involving similar structural motifs, specific interactions like C-H···π interactions between a methyl group and an aromatic ring can stabilize certain diastereomers over others. mdpi.comresearchgate.net The thermal stability and potential for interconversion under specific reaction conditions are important considerations in the synthesis and application of these compounds.

Synthetic Methodologies for Alpha Methylbenzyl Anisole and Its Analogues

Classical Synthesis Routes to (alpha-Methylbenzyl)anisole Derivatives

Classical approaches to synthesizing this compound and its derivatives have historically relied on well-established reactions such as Friedel-Crafts alkylation, Grignard and organolithium reagent-mediated syntheses, and catalytic hydrogenation or reductive alkylation.

Friedel-Crafts Alkylation Approaches for this compound Synthesis

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds to aromatic rings. byjus.com In the context of synthesizing this compound, this typically involves the reaction of anisole (B1667542) with a suitable alkylating agent in the presence of a Lewis acid catalyst. byjus.commasterorganicchemistry.com

A common approach is the alkylation of anisole with styrene. This reaction is catalyzed by various Lewis acids, such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), or boron trifluoride (BF₃), as well as strong Brønsted acids. beilstein-journals.orgresearchgate.net The reaction proceeds through the formation of a carbocation intermediate from styrene, which then undergoes electrophilic aromatic substitution with the electron-rich anisole ring. byjus.com The methoxy (B1213986) group of anisole is an ortho-, para-director, leading to a mixture of isomers. youtube.com

The general mechanism for Friedel-Crafts alkylation involves three main steps:

Formation of a carbocation from the alkylating agent, facilitated by the Lewis acid catalyst. byjus.com

Nucleophilic attack of the aromatic ring on the carbocation, leading to the formation of a cyclohexadienyl cation intermediate. byjus.com

Deprotonation of the intermediate to restore aromaticity and regenerate the catalyst. byjus.com

It is important to note that the Lewis acid can also interact with the oxygen atom of the methoxy group in anisole, which can influence the reaction's outcome. stackexchange.com To counteract this and the complexation with the ketone product in acylation reactions, an excess of the Lewis acid catalyst is often used. stackexchange.com

Table 1: Examples of Lewis Acids in Friedel-Crafts Alkylation

| Catalyst | Alkylating Agent | Aromatic Substrate | Product(s) | Reference(s) |

| AlCl₃ | Amyl chloride | Benzene (B151609) | Amylbenzene | beilstein-journals.org |

| AlCl₃ | Methyl chloride | Anisole | o-methoxy toluene, p-methoxy toluene | youtube.com |

| AlCl₃ | Acetyl chloride | Anisole | 2-methoxy acetophenone (B1666503), 4-methoxy acetophenone | youtube.comstackexchange.com |

| FeCl₃ | Alkyl Halides | Benzene | Alkylbenzenes | byjus.com |

| Mo(CO)₆ | Styrene | Anisole | 1,1-diarylalkanes | beilstein-journals.org |

| Bi(OTf)₃ | Styrene | Anisole | 1,1-diarylalkanes | beilstein-journals.org |

Grignard and Organolithium Reagent-Mediated Syntheses of this compound Precursors

Grignard and organolithium reagents are powerful nucleophiles used to form carbon-carbon bonds. These reagents are instrumental in synthesizing precursors to this compound, primarily through the synthesis of the corresponding alcohol, 1-phenylethanol (B42297), which can then be further modified.

A standard method for preparing 1-phenylethanol involves the reaction of a Grignard reagent, such as methylmagnesium chloride, with benzaldehyde (B42025). chemicalbook.comlookchem.comchemdad.com Similarly, organolithium reagents can be employed. For instance, methyllithium (B1224462) can add to benzaldehyde to yield the lithium alkoxide of 1-phenylethanol, which upon aqueous workup gives the alcohol. The reaction of phenylmagnesium bromide with formaldehyde (B43269) is another pathway to produce benzyl (B1604629) alcohol derivatives. atamanchemicals.com

These organometallic reactions are typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran. The resulting alcohol precursor can then be converted to this compound through subsequent reactions, such as etherification.

Catalytic Hydrogenation and Reductive Alkylation Strategies for this compound

Catalytic hydrogenation and reductive alkylation offer alternative pathways to this compound and its analogues, often starting from ketone precursors.

Catalytic hydrogenation involves the reduction of a ketone, such as acetophenone or its derivatives, to the corresponding alcohol in the presence of a metal catalyst and a hydrogen source. acs.org Common catalysts include nickel, platinum, palladium, and ruthenium. acs.org For example, acetophenone can be hydrogenated to 1-phenylethanol using nickel-based catalysts. acs.org This alcohol can then be etherified to yield this compound. Transfer hydrogenation, using a hydrogen donor like 2-propanol in the presence of a ruthenium complex, is also an effective method for reducing acetophenone derivatives. tandfonline.comresearchgate.net

Reductive alkylation provides a more direct route by combining an amine with a carbonyl compound in the presence of a reducing agent. The Eschweiler-Clarke reaction, for instance, methylates primary or secondary amines using excess formic acid and formaldehyde. ambeed.com A more general approach involves the reductive coupling of nitriles with aldehydes or ketones using a cobalt catalyst and hydrogen gas to form secondary alkylamines. nih.gov This methodology can be adapted to synthesize analogues of this compound where the ether linkage is replaced by an amino group.

Advanced Catalytic Strategies for this compound Construction

Modern synthetic chemistry has seen the development of more sophisticated catalytic systems that offer greater efficiency, selectivity, and functional group tolerance. These include metal-catalyzed cross-coupling reactions and organocatalytic methods.

Metal-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Transition metal-catalyzed cross-coupling reactions have become a cornerstone of C-C bond formation in organic synthesis. caltech.edueie.gr These methods can be applied to the synthesis of this compound scaffolds, particularly for creating analogues with diverse substitution patterns.

Reactions like the Suzuki, Negishi, and Kumada couplings enable the formation of a bond between an sp³-hybridized carbon center (like the benzylic carbon) and an aromatic ring. For instance, a racemic α-bromo amide can undergo Negishi alkylation with an alkylzinc bromide in the presence of a nickel catalyst to form a C-C bond with high yield. nih.gov Similarly, enantioselective Kumada reactions of α-bromoketones with arylmagnesium reagents, catalyzed by a chiral nickel complex, can produce enantioenriched ketones. nih.gov

These powerful techniques allow for the coupling of a variety of organometallic reagents with organic halides or pseudohalides, providing a versatile entry to complex diarylmethane structures related to this compound. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and stereoselectivity. acs.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Electrophile | Nucleophile | Catalyst/Ligand | Product Type | Reference(s) |

| Negishi | α-bromo amides | Alkylzinc bromides | NiCl₂·glyme / (R,R)-iPrPyBox | Alkylated amides | nih.gov |

| Kumada | α-bromoketones | Arylmagnesium bromides | NiCl₂·glyme / (R,R)-PhBox | Enantioenriched ketones | nih.gov |

| Suzuki | Homobenzylic bromides | Alkyl-(9-BBN) | Ni(cod)₂ / (R,R)-diamine | α-aryl esters | nih.gov |

Organocatalytic Methods for Preparing this compound Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.orgthieme.de These methods offer an alternative to metal-based catalysts and can provide high levels of enantioselectivity in the synthesis of chiral molecules. nih.gov

For the preparation of this compound scaffolds, organocatalytic Friedel-Crafts-type reactions are particularly relevant. Chiral Brønsted acids, such as chiral phosphoric acids, can catalyze the enantioselective addition of electron-rich arenes like anisole to suitable electrophiles. nih.gov For example, imines derived from glyoxylate (B1226380) esters can act as electrophiles, and their reaction with anisole in the presence of a chiral phosphoric acid catalyst can lead to the formation of enantioenriched α-aryl glycine (B1666218) derivatives. nih.gov

These organocatalytic approaches are valuable for constructing chiral diarylmethane frameworks and offer a complementary strategy to metal-catalyzed methods. The development of novel organocatalysts continues to expand the scope and applicability of these reactions. rsc.orgrsc.org

Asymmetric Synthesis of Chiral this compound Enantiomers

The synthesis of single enantiomers of chiral molecules like this compound is crucial, particularly in fields where biological activity is stereospecific. Asymmetric synthesis provides pathways to generate these enantiomerically enriched compounds through the influence of a chiral element during the reaction. wikipedia.orgyork.ac.uk

Chiral Auxiliary-Based Approaches to Enantioenriched this compound

A foundational strategy in asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into a substrate. wikipedia.orgyork.ac.uk This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed and can often be recycled. wikipedia.org Common auxiliaries include oxazolidinones, pseudoephedrine, and derivatives of camphor. wikipedia.org

For the synthesis of this compound, a plausible chiral auxiliary-based approach would involve attaching an auxiliary to an anisole-derived substrate. For example, an anisoyl group could be attached to a chiral oxazolidinone. The subsequent diastereoselective addition of a methyl organometallic reagent (e.g., methylmagnesium bromide) to the ketone, directed by the auxiliary, would establish the chiral center. The final step would be the removal of the auxiliary to yield the enantioenriched alcohol, which can then be reduced to the target this compound.

A well-documented application of this principle is the use of pseudoephedrine amides for asymmetric alkylation. In this method, pseudoephedrine is first converted to its corresponding amide with a carboxylic acid. Deprotonation followed by alkylation proceeds with high diastereoselectivity, controlled by the chiral scaffold. wikipedia.org While not specifically documented for this compound, this methodology provides a reliable template for its potential asymmetric synthesis.

Table 1: Examples of Chiral Auxiliary-Based Asymmetric Reactions This table presents data from reactions analogous to what could be applied for this compound synthesis.

| Chiral Auxiliary | Substrate Type | Reaction | Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Oxazolidinone | N-Acyloxazolidinone | Aldol Reaction | >99% | wikipedia.org |

| Pseudoephedrine | Pseudoephedrine Amide | Alkylation | >95% | wikipedia.org |

Asymmetric Organocatalysis in this compound Formation

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations, avoiding the use of metals. scienceopen.comnih.gov Key activation modes include enamine and iminium ion catalysis, often employed in conjugate additions and alpha-functionalizations. nih.govnih.gov

The formation of this compound via organocatalysis could be envisioned through a catalytic asymmetric Friedel-Crafts reaction. For instance, anisole could react with a pro-chiral electrophile in the presence of a chiral Brønsted acid or a Lewis base catalyst. scienceopen.com Chiral phosphoric acids, derived from BINOL, are powerful Brønsted acid catalysts capable of activating electrophiles toward enantioselective attack by nucleophiles like anisole. scienceopen.com

While direct organocatalytic methylation of a benzyl-type substrate tethered to an anisole moiety is less common, the principles are well-established for other C-C bond formations. For example, the conjugate addition of nucleophiles to α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl (B83357) ethers (Jørgensen-Hayashi catalysts), proceeds with high enantioselectivity via iminium ion activation. nih.govnih.govnih.gov This highlights the potential for developing a specific organocatalytic route for this compound.

Table 2: Representative Asymmetric Organocatalytic Reactions This table showcases the effectiveness of organocatalysts in creating chiral centers.

| Organocatalyst Type | Reaction Type | Substrates | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid | Mannich Reaction | Aldehyde, Amine, Ketone | up to 96% | scienceopen.com |

| Diarylprolinol Silyl Ether | Michael Addition | α,β-Unsaturated Aldehyde, Malonate | up to 99% | nih.gov |

Enantioselective Metal-Catalyzed Syntheses of this compound

Transition metal catalysis offers a powerful toolkit for enantioselective C-C bond formation. acs.org Chiral ligands coordinate to a metal center (commonly palladium, nickel, or copper), creating a chiral environment that influences the stereochemical outcome of reactions like cross-coupling. acs.orgnih.gov

A highly relevant approach for synthesizing chiral this compound is the enantioselective cross-coupling of a racemic α-methylbenzyl electrophile with an anisole-derived organometallic reagent, or vice versa. The Kumada-Hayashi and related cross-coupling reactions have been successfully applied to the coupling of α-methylbenzyl Grignard reagents with vinyl and aryl halides. acs.orgnih.gov Nickel and palladium catalysts, when paired with chiral phosphine (B1218219) ligands such as ferrocenylphosphines (e.g., PPFA), can deliver the coupled product with significant enantiomeric excess. nih.gov

These reactions often proceed via a stereoconvergent mechanism, where both enantiomers of a racemic starting material are converted into a single, enantioenriched product enantiomer. This is a highly efficient strategy for generating chiral centers from readily available racemic precursors. nih.gov

Table 3: Enantioselective Metal-Catalyzed Cross-Coupling of α-Methylbenzyl Reagents This table provides examples of ligands and conditions used in analogous cross-coupling reactions.

| Catalyst/Ligand | Reagents | Product Type | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| NiCl2 / (S)-H-MOP | 1-Phenylethylmagnesium chloride + Vinyl Bromide | 3-Phenyl-1-butene | 95% | acs.org |

| NiCl2 / (R)-(S)-PPFA | (1-Phenylethyl)MgCl + Vinyl Bromide | 3-Phenyl-1-butene | 63% | nih.gov |

| PdCl2 / L35* | Racemic (1-chloroethyl)benzene (B1265384) + Allylmagnesium chloride | 4-Phenyl-1-pentene | 41% | acs.org |

L35 is a bidentate S,N ligand with planar and centrochirality.

Green Chemistry Principles Applied to this compound Production

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. wjpmr.com Key principles include the use of safer solvents, maximizing atom economy, and employing recyclable catalysts. imist.masnu.ac.kr

Solvent-Free and Aqueous Medium Syntheses of this compound

One of the primary goals of green chemistry is to reduce the reliance on volatile organic solvents, which pose environmental and safety hazards. This has led to the development of solvent-free and aqueous reaction media. nih.govdtic.mil

Solvent-free reactions, often conducted by grinding solid reactants together or using microwave irradiation, can lead to higher efficiency and easier product purification. nih.govsemanticscholar.org For instance, Friedel-Crafts reactions catalyzed by K-10 montmorillonite (B579905) clay have been successfully performed under solvent-free conditions. nih.govsemanticscholar.org The synthesis of an analogue, p-methyl anisole, has been achieved in an environmentally friendly manner using water as a polar solvent with a phase-transfer catalyst system, demonstrating the feasibility of aqueous synthesis. google.com Such a system could be adapted for the alkylation of phenol (B47542) followed by methylation, or direct alkylation of anisole, to form the target compound.

Table 4: Examples of Green Synthetic Conditions for Anisole Analogues

| Reaction | Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Methylation of p-cresol | Aqueous medium, 130-180 °C | DBU-NaY Zeolite | >96% | google.com |

| Acylation of Anisole | Solvent-free, Microwave | Envirocat EPZ-10 | High | semanticscholar.org |

Atom Economy and Catalyst Recycling in this compound Synthesis

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comskpharmteco.com Reactions with high atom economy, such as additions and rearrangements, are inherently "greener" as they generate less waste. jocpr.comrsc.org

The synthesis of this compound can be evaluated through this lens. A Friedel-Crafts alkylation of anisole with 1-phenylethanol is an addition reaction that eliminates a molecule of water.

C₇H₈O (Anisole) + C₈H₁₀O (1-Phenylethanol) → C₁₅H₁₆O (this compound) + H₂O

The theoretical atom economy is approximately 92.2%, which is quite efficient.

In contrast, a synthesis relying on a substitution reaction, like a Suzuki or Kumada coupling, would have a lower atom economy due to the generation of stoichiometric inorganic salts as byproducts. primescholars.com

Catalyst recycling is another cornerstone of green chemistry, reducing costs and waste. snu.ac.krgoogle.com Heterogeneous catalysts, such as zeolites or metals supported on carbon (e.g., Pd/C), are particularly advantageous as they can often be recovered by simple filtration and reused. nih.govresearchgate.net For example, palladium catalysts have been effectively recycled in transfer hydrogenolysis reactions of α-methylbenzyl alcohol, a process closely related to the potential synthesis of the title compound. researchgate.net The use of recyclable solid acid catalysts like sulfated zirconia or montmorillonite clays (B1170129) in Friedel-Crafts acylations and alkylations also represents a green alternative to traditional homogeneous Lewis acids. snu.ac.krnih.gov

Novel and Emerging Synthetic Pathways to Diverse this compound Structures

The synthesis of this compound and its analogues, which are part of the broader diarylmethane class of compounds, has been an area of active research. Traditional methods often rely on Friedel-Crafts alkylations, which can suffer from issues like catalyst deactivation and lack of selectivity. Consequently, modern organic synthesis has driven the development of novel and more efficient catalytic pathways. These emerging methodologies offer improvements in terms of substrate scope, reaction conditions, and environmental impact. This section details some of the recent and innovative synthetic strategies for accessing diverse diarylmethane structures, including those analogous to this compound.

One innovative approach is the use of rhenium catalysis in dehydrative Friedel-Crafts reactions. rsc.org This method utilizes catalysts like Rhenium(VII) oxide (Re₂O₇) to promote the reaction between benzylic alcohols and arenes. rsc.org The process is characterized by its broad substrate scope, low required catalyst loadings, and high chemical yields, generating water as the primary byproduct. rsc.org The reaction proceeds through the formation of intermediate perrhenate (B82622) esters, which are excellent leaving groups. A key aspect of this method is the use of hexafluoroisopropyl alcohol as a solvent, which effectively sequesters the water produced and maintains the catalyst's activity. rsc.org This oxorhenium-catalyzed approach demonstrates unique chemoselectivity, capable of activating alcohols in the presence of similarly substituted acetates. rsc.org

Another emerging strategy involves a Fenton-type approach for the synthesis of diarylmethanes. acs.org This method employs an iron(II) sulfate (B86663) catalyst in the presence of hydrogen peroxide to mediate the coupling of anisole derivatives. acs.org The proposed mechanism involves the formation of an aromatic radical cation from the anisole derivative, which then participates in the formation of the diarylmethane structure. acs.org This pathway is particularly effective for electron-rich arenes. acs.org The reaction conditions are typically conducted at moderate temperatures (e.g., 50-75 °C) in a protic solvent like methanol (B129727) under acidic conditions. acs.org This method has shown success in alkylating various substituted anisoles, including those with sterically bulky groups, halogens, or other alkyl substituents, leading to a range of diarylmethane products. acs.org

Supported reagents have also been developed for the solvent-free synthesis of diarylmethanes. A highly efficient procedure uses phosphorus pentoxide (P₂O₅) supported on either silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) to catalyze the benzylation of aromatic hydrocarbons with benzyl alcohols. ajol.info These reactions can proceed at room temperature and provide excellent yields of the desired diarylmethane products. ajol.info An advantage of this methodology is the reusability of the supported catalyst, which shows favorable activity through multiple reaction cycles, although a decline in reactivity can be observed in subsequent runs. ajol.info

Palladium-catalyzed cross-coupling reactions represent another significant frontier in the synthesis of diarylmethane analogues. The Hiyama cross-coupling, for instance, has been adapted for this purpose. One protocol uses palladium nanoparticles, formed from K₂PdCl₄ and stabilized by PEG-600, to couple benzyl halides with phenyl trialkoxysilanes, affording diarylmethane derivatives in high yields (78–95%). mdpi.com Other palladium catalysts, such as PdCl₂(CH₃CN)₂ with phosphine ligands, have been effective in coupling methoxy-substituted benzyltrimethylammonium (B79724) salts with aryl trimethoxysilanes. mdpi.com Furthermore, palladium-catalyzed Suzuki-type cross-coupling reactions of benzylic carbonates with arylboronic acids have been developed, providing another efficient route to diarylmethanes. organic-chemistry.org

The following tables summarize research findings for some of these novel synthetic pathways.

Table 1: Fenton-Type Synthesis of Diarylmethanes from Anisole Derivatives acs.org Reaction Conditions: Anisolic compound (1 equiv.), FeSO₄·7H₂O (1 equiv.), H₂O₂ (3.5 equiv.), H₂SO₄, in MeOH at 50-75 °C.

| Substituted Anisole | Product | Yield (%) |

| 2-Allylanisole | Diarylmethane 6c | 36 |

| 2-Bromoanisole (B166433) | Diarylmethane 6d | 45 |

| 2-Fluoroanisole | Diarylmethane 6e | 29 |

| Dihydrobenzofuran | Diarylmethane 6f | 73 |

| Veratrole | Diarylmethane 6g | 18 |

| 3-iso-Propylanisole | Diarylmethane 6h | 60 |

| 3-tert-Butylanisole | Diarylmethane 6i | 53 |

Table 2: Solvent-Free Synthesis of Diarylmethanes using Supported P₂O₅ ajol.info Reaction Conditions: Arene, p-Chlorobenzyl alcohol, P₂O₅-SiO₂ or P₂O₅-Al₂O₃ catalyst, room temperature.

| Arene | Catalyst | Time (min) | Yield (%) |

| Anisole | P₂O₅-SiO₂ | 30 | 98 |

| Anisole | P₂O₅-Al₂O₃ | 40 | 95 |

| o-Xylene | P₂O₅-SiO₂ | 40 | 95 |

| o-Xylene | P₂O₅-Al₂O₃ | 45 | 92 |

| Toluene | P₂O₅-SiO₂ | 40 | 92 |

| Toluene | P₂O₅-Al₂O₃ | 45 | 90 |

Advanced Spectroscopic and Mechanistic Characterization of Alpha Methylbenzyl Anisole

Elucidation of Molecular Structure and Conformation of (alpha-Methylbenzyl)anisole

The precise definition of the molecular architecture and preferred spatial arrangement of this compound relies on a synergistic application of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and advanced mass spectrometry. These techniques provide detailed insights into covalent connectivity, through-bond and through-space atomic correlations, and conformational equilibria.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For this compound, a suite of one- and two-dimensional NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to establish the molecule's conformational preferences.

Multi-dimensional NMR experiments are critical for deciphering the complex spin systems present in this compound, resolving signal overlap, and establishing connectivity between different parts of the molecule. usask.caresearchgate.net

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edursc.org For this compound, COSY spectra would reveal correlations between the methine proton (Hα) and the methyl protons (-CH₃), as well as couplings between adjacent protons on both the phenyl and anisole (B1667542) aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons to which they are directly attached (¹JCH coupling). ustc.edu.cncreative-biostructure.com It allows for the unambiguous assignment of each carbon atom that bears protons. The methine carbon, the methyl carbon, and all proton-bearing aromatic carbons would each show a distinct correlation peak in the HSQC spectrum.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. usask.ca NOESY is essential for conformational analysis. Correlations between the methine or methyl protons and specific protons on the two aromatic rings would provide direct evidence for the molecule's preferred rotational conformation (rotamer) in solution.

Table 1: Predicted ¹H-¹³C HMBC Correlations for Structural Elucidation of this compound This interactive table outlines the key long-range correlations expected in an HMBC spectrum, which are instrumental in connecting the molecular fragments.

| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal (via ²JCH or ³JCH) | Structural Information Gained |

| Methyl Protons (-CH₃) | Methine Carbon (Cα) | Confirms methyl-methine connection. |

| Phenyl Ring (ipso-Carbon) | Connects ethyl fragment to the phenyl ring. | |

| Methine Proton (Hα) | Methyl Carbon (-CH₃) | Confirms methine-methyl connection. |

| Phenyl Ring (ipso- and ortho-Carbons) | Confirms attachment and orientation of the phenyl ring. | |

| Anisole Ring (ipso- and ortho-Carbons) | Confirms attachment and orientation of the anisole ring. | |

| Methoxy (B1213986) Protons (-OCH₃) | Anisole Ring (methoxy-bearing Carbon) | Confirms position of the methoxy group. |

The single bond connecting the methine carbon to the anisole ring is subject to restricted rotation, leading to the possibility of distinct, stable conformers (rotational isomers or atropisomers). Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, is the primary technique for investigating such conformational dynamics. core.ac.ukresearchgate.netnih.gov

At ambient temperature, the rotation around this C-C bond may be fast on the NMR timescale, resulting in a single set of time-averaged signals for the protons and carbons. nih.gov As the temperature is lowered, the rate of interconversion between conformers decreases. If the energy barrier to rotation is sufficiently high, the exchange can be slowed to the point where separate signals for each major conformer appear in the spectrum. By analyzing the changes in the spectral lineshapes (broadening and coalescence) as a function of temperature, it is possible to calculate the activation parameters, such as the Gibbs free energy of activation (ΔG‡), for the rotational process. core.ac.uk This provides a quantitative measure of the conformational stability of this compound.

Mass spectrometry (MS) provides information about a molecule's mass and, through fragmentation, its structure. Advanced MS techniques offer high precision and the ability to probe fragmentation pathways in detail.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's elemental formula. lcms.cznih.gov The molecular formula for this compound is C₁₅H₁₆O.

The primary utility of HRMS is to distinguish the target compound from other molecules that have the same nominal mass but a different elemental composition. Furthermore, while HRMS alone cannot typically distinguish between structural isomers (which have the same elemental formula), it confirms the elemental composition, which is a critical piece of identifying information when combined with other techniques like NMR or MS/MS. chromatographyonline.comwaters.com The predicted monoisotopic mass for C₁₅H₁₆O is 212.12012 Da. uni.lu An HRMS measurement yielding a mass extremely close to this value provides high confidence in the assigned elemental formula.

Table 2: Comparison of Exact Masses for Isomeric and Isobaric Species This table demonstrates how HRMS can distinguish this compound from a compound with a different formula but the same nominal mass.

| Compound Name | Molecular Formula | Nominal Mass | Monoisotopic Exact Mass (Da) |

| This compound | C₁₅H₁₆O | 212 | 212.12012 |

| A potential isobaric interferent | C₁₄H₁₂N₂O | 212 | 224.09496 |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural analysis where a specific precursor ion is selected, fragmented, and its product ions are then analyzed. nationalmaglab.org The resulting fragmentation pattern serves as a structural fingerprint. The fragmentation of energetically unstable molecular ions is a well-documented process that provides structural insights. wikipedia.org

For this compound, the protonated molecule, [M+H]⁺ (m/z 213.1274), would be the precursor ion in a typical ESI-MS/MS experiment. The most probable fragmentation pathway involves the cleavage of the weakest bonds to form the most stable carbocations. The Cα-C(anisole) bond is a likely point of cleavage due to the formation of a stable benzylic cation.

Key predicted fragmentation pathways include:

Formation of the α-methylbenzyl cation: Cleavage of the bond between the methine carbon and the anisole ring would yield a fragment at m/z 105.070 (C₈H₉⁺) and a neutral loss of anisole. This is often a dominant pathway for compounds containing a 1-phenylethyl moiety. acs.org

Formation of the methoxybenzyl cation: Cleavage of the bond between the methine carbon and the unsubstituted phenyl ring would produce a methoxybenzyl (anisyl) cation at m/z 121.065 (C₈H₉O⁺) and a neutral loss of toluene. The position of the methoxy group (ortho, meta, or para) would influence the stability and subsequent fragmentation of this ion.

Further Fragmentation: The methoxybenzyl cation (m/z 121) can undergo a characteristic neutral loss of formaldehyde (B43269) (CH₂O, 30 Da) to produce a tropylium-like ion at m/z 91.054 (C₇H₇⁺), particularly if the methoxy group is in the ortho or para position. oup.com

Table 3: Predicted MS/MS Fragmentation of Protonated this compound [M+H]⁺ This interactive table summarizes the primary fragmentation pathways expected from the tandem mass spectrometry analysis.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula of Fragment | Neutral Loss (Da) | Proposed Neutral Fragment | Fragmentation Pathway |

| 213.127 | 121.065 | C₈H₉O⁺ | 92 | Toluene | Cleavage of Cα-C(phenyl) bond |

| 213.127 | 105.070 | C₈H₉⁺ | 108 | Anisole | Cleavage of Cα-C(anisole) bond |

| 121.065 | 91.054 | C₇H₇⁺ | 30 | Formaldehyde (CH₂O) | Loss from methoxybenzyl cation |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in this compound

FTIR Spectroscopy: In FTIR spectroscopy of this compound, characteristic absorption bands are expected. Phenyl alkyl ethers typically show two prominent C–O stretching absorbances. pressbooks.pub For anisole, these are observed around 1250 cm⁻¹ (asymmetric C-O-C stretch) and 1050 cm⁻¹ (symmetric C-O-C stretch). pressbooks.pubresearchgate.net Aromatic C-H stretching vibrations from both the phenyl and anisole rings are anticipated in the 3100-3000 cm⁻¹ region. researchgate.net Aliphatic C-H stretching from the methyl group and the benzylic proton would appear between 3000-2850 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy complements FTIR, particularly for non-polar bonds. gatewayanalytical.com For this compound, the Raman spectrum would prominently feature the aromatic ring vibrations. The Raman spectrum of liquid anisole shows characteristic peaks, including a strong benzene (B151609) ring breathing mode. researchgate.net Studies on the structurally similar 1-phenylethanol (B42297) have identified key Raman signals, including those from methyl and phenyl ring deformations and OH torsion. cas.cz For this compound, strong signals would be expected for the symmetric aromatic ring breathing mode (around 1000 cm⁻¹) and C=C stretching modes (~1600 cm⁻¹). The aliphatic C-H bonds would also produce signals in the 3000-2850 cm⁻¹ region.

A summary of expected vibrational frequencies for this compound, based on analogous compounds, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference Moiety |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman | Anisole, Phenyl |

| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, Raman | Methyl, Ethyl |

| Aromatic C=C Stretch | 1600 - 1450 | FTIR, Raman | Anisole, Phenyl |

| Asymmetric C-O-C Stretch | ~1250 | FTIR | Anisole |

| Symmetric C-O-C Stretch | ~1050 | FTIR | Anisole |

| Ring Breathing Mode | ~1000 | Raman | Phenyl |

X-ray Crystallography and Solid-State Structural Analysis of this compound Crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This technique involves diffracting a beam of X-rays off a single crystal, producing a diffraction pattern from which an electron density map and, ultimately, the complete molecular structure can be derived. rsc.org

As of this writing, a specific, publicly available crystal structure for this compound has not been reported in crystallographic databases. researchgate.net However, the principles of the technique and data from related structures, such as anisole itself, can provide insight into the expected solid-state conformation.

A crystallographic study of this compound would provide key structural parameters, including:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Torsional Angles: The conformation of the molecule, particularly the rotation around the C-C bond connecting the two aromatic rings and the orientation of the methoxy group.

Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, revealing non-covalent interactions like C-H···π or π-π stacking that govern the solid-state assembly.

For example, the crystal structure of anisole has been determined at 100 K, revealing a virtually flat (Cₛ-symmetric) conformation where the molecules arrange in a herringbone motif governed by edge-to-face interactions rather than direct π-π stacking. nih.gov It crystallizes in the centrosymmetric space group P2₁/c with two molecules in the asymmetric unit. nih.gov A similar analysis of this compound would be crucial for understanding its stereochemistry and intermolecular forces in the solid state.

| Parameter | Information Provided |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |

| Atomic Coordinates | The x, y, z position of every non-hydrogen atom in the asymmetric unit. |

| Bond Distances/Angles | Precise geometric details of the molecule's covalent framework. |

| Intermolecular Contacts | Distances between atoms of adjacent molecules, indicating packing forces. |

Chiroptical Spectroscopy for Enantiomeric Excess Determination of this compound

Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they respond differently to left- and right-circularly polarized light. This differential interaction allows for the quantification of enantiomers and the determination of absolute configuration. wikipedia.orgwikipedia.org

Optical Rotatory Dispersion (ORD) Studies on this compound Enantiomers

Optical Rotatory Dispersion (ORD) is the measurement of the change in a compound's optical rotation as a function of the wavelength of light. wikipedia.org This technique provides information about the stereochemistry of a molecule and can be used to determine its absolute configuration by analyzing the shape of the dispersion curve, particularly near an absorption band (the Cotton effect). kud.ac.inmgcub.ac.in

Direct ORD data for this compound is scarce, but studies on structurally analogous compounds demonstrate the utility of the technique. Research on the chiral axle (S)-(α-methyl-benzyl)benzylammonium showed that its optical rotation is significantly amplified upon forming a pseudorotaxane complex. mdpi.comresearchgate.net The study reported specific rotation values at various wavelengths, generating an ORD curve. mdpi.comresearchgate.net

For this compound, an ORD analysis would involve:

Measuring the specific rotation, [α], at a range of wavelengths (e.g., from the visible region down into the UV region).

Plotting [α] versus wavelength (λ) to generate the ORD curve.

Analyzing the curve for Cotton effects (peaks and troughs) that correspond to the electronic transitions of the chromophores.

The two enantiomers would produce mirror-image ORD curves. The sign of the Cotton effect can often be correlated with the absolute configuration (R or S) based on empirical rules or comparison with compounds of known stereochemistry.

| Wavelength (nm) | [α] for (S)-(α-methyl-benzyl)benzylammonium | [α] for its Complex |

| 589 | -7.5 | -27.3 |

| 578 | -7.9 | -28.9 |

| 546 | -9.3 | -34.1 |

| 436 | -19.4 | -74.4 |

| 365 | -39.4 | -157.0 |

| Data adapted from a study on a structurally related ammonium (B1175870) salt, demonstrating the principle of ORD measurement. mdpi.com |

Advanced Chromatographic and Separation Techniques for this compound Isomers

The separation of enantiomers is a critical task in chemical analysis and synthesis. Chiral chromatography is the most powerful and widely used method for this purpose. yakhak.org

Chemical Reactivity and Transformation of Alpha Methylbenzyl Anisole

Electrophilic Aromatic Substitution Reactions of (alpha-Methylbenzyl)anisole

The electron-donating nature of the methoxy (B1213986) group significantly influences the rate and regioselectivity of electrophilic aromatic substitution on the anisole (B1667542) ring of this compound. wikipedia.orgsolubilityofthings.com This activation makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to benzene (B151609). wikipedia.org

Regioselectivity and Reaction Kinetics in Electrophilic Attack on this compound

The methoxy group in anisole derivatives is a strong ortho, para-directing group. wikipedia.orgaskfilo.comvedantu.com This directing effect stems from the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the intermediate carbocation (arenium ion) formed during electrophilic attack at the ortho and para positions. askfilo.comlibretexts.org The increased electron density at these positions makes them more susceptible to attack by electrophiles. libretexts.org Consequently, electrophilic substitution on this compound is expected to yield predominantly ortho- and para-substituted products on the anisole ring.

The kinetics of electrophilic aromatic substitution are significantly enhanced by the activating methoxy group. For instance, anisole reacts with electrophiles at a much faster rate than benzene. wikipedia.orgmasterorganicchemistry.com The rate of reaction is dependent on the concentration of both the substrate and the electrophile, and in many cases, the formation of the arenium ion is the rate-determining step. libretexts.org

Table 1: Regioselectivity in the Nitration of Anisole

| Product | Percentage Yield |

| ortho-Nitroanisole | ~30-40% |

| para-Nitroanisole | ~60-70% |

| meta-Nitroanisole | Trace |

Note: This table represents typical isomer distribution for the nitration of anisole and serves as an illustrative example for the expected regioselectivity in this compound.

Halogenation, Nitration, and Sulfonation of this compound

Halogenation: The halogenation of anisole derivatives, such as bromination, proceeds rapidly, often without the need for a strong Lewis acid catalyst. libretexts.org The reaction of this compound with halogens like bromine or chlorine is expected to yield a mixture of ortho- and para-halogenated products on the anisole ring. ncl.res.inacs.org The use of milder halogenating agents can sometimes improve selectivity for the para isomer. acs.org For example, the bromination of anisole can yield a mixture of 2-bromoanisole (B166433) and 4-bromoanisole. researchgate.net

Nitration: The nitration of anisole is typically carried out using a mixture of nitric acid and sulfuric acid. vedantu.comcanterbury.ac.nzrsc.org This reaction is highly exothermic and proceeds quickly to give a mixture of ortho- and para-nitro isomers. rsc.org In the case of this compound, nitration would lead to the corresponding nitro-substituted derivatives on the anisole ring. The ratio of ortho to para isomers can be influenced by reaction conditions such as temperature and the specific nitrating agent used. rsc.org

Sulfonation: Sulfonation of anisole can be achieved using concentrated sulfuric acid or oleum. rsc.orggoogle.comrsc.org The primary product is p-methoxybenzenesulfonic acid. rsc.org Under more vigorous conditions, further sulfonation can occur to yield 4-methoxybenzene-1,3-disulfonic acid. rsc.org Therefore, the sulfonation of this compound would likely result in the formation of sulfonic acid derivatives with the sulfonyl group at the para position of the anisole ring. Mechanochemical methods using reagents like NaHSO4·H2O/P2O5 have also been developed for the sulfonation of anisole, yielding 4-methoxybenzenesulfonic acid. researchgate.net

Oxidation and Reduction Processes Involving this compound

The this compound molecule possesses two primary sites for oxidation: the methoxy group and the benzylic carbon. Reductive processes can also be employed to transform the aromatic framework.

Selective Oxidation of Methoxy and Benzylic Moieties in this compound

Oxidation of the Methoxy Group: The ether linkage in anisole is generally stable to oxidation. However, under harsh conditions or with specific reagents, cleavage of the methyl group can occur. For instance, heating with strong acids like hydroiodic acid can cleave the ether to form the corresponding phenol (B47542) and methyl iodide. wikipedia.orgalfa-chemistry.com

Oxidation of the Benzylic Moiety: The benzylic C-H bond in the alpha-methylbenzyl group is susceptible to oxidation. Oxidation of similar benzylic positions can be achieved using various oxidizing agents, including potassium permanganate, chromium-based reagents, or catalytic methods. The oxidation of the benzylic alcohol, alpha-methylbenzyl alcohol, to acetophenone (B1666503) is a well-established transformation. google.com This can be achieved using air oxidation in the presence of a catalyst. google.com Similarly, manganese complexes have been shown to catalyze the oxidation of benzylic C-H bonds to ketones using hydrogen peroxide. icp.ac.ru Therefore, the benzylic position in this compound can be selectively oxidized to the corresponding ketone, (p-methoxyphenyl)(phenyl)methanone, under appropriate conditions.

Table 2: Catalytic Oxidation of Ethylbenzene (B125841) (A Model for Benzylic Oxidation)

| Catalyst | Oxidant | Product | Yield (%) |

| Manganese Complex C1 | H2O2 / Acetic Acid | Acetophenone | 68 |

Source: Adapted from research on benzylic C-H oxidation. icp.ac.ru This table illustrates the potential for selective oxidation at the benzylic position.

Reductive Transformations of this compound Frameworks

The aromatic rings of this compound can undergo reduction under specific conditions. A common method for the reduction of anisole derivatives is the Birch reduction, which involves treatment with an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. wikipedia.org This reaction reduces the aromatic ring to a non-conjugated diene. For anisole, Birch reduction yields 1-methoxycyclohexa-1,4-diene. wikipedia.org Applying this to this compound would result in the reduction of the anisole ring.

The benzylic ketone, if formed through oxidation, can be reduced back to the corresponding alcohol using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. Catalytic hydrogenation can also be employed for this transformation. google.comchemicalbook.com

Rearrangement Reactions Involving the this compound Skeleton

While specific rearrangement reactions involving the entire this compound skeleton are not extensively documented in the provided search results, related compounds can undergo rearrangements under certain conditions. For instance, acid-catalyzed rearrangements of similar structures can occur, often involving carbocation intermediates. msu.edu The Fries rearrangement of phenyl esters, which are structurally related to anisole derivatives, is a well-known example of an intramolecular acyl group migration. Although not directly applicable, it highlights the potential for rearrangements in substituted aromatic ethers under acidic conditions. Research on related chromium arene complexes has also alluded to potential rearrangement reactions. researchgate.net

Acid-Catalyzed Rearrangements of this compound

In the presence of acid catalysts, this compound can undergo rearrangement reactions, which are mechanistically similar to Friedel-Crafts alkylations. researchgate.netnih.gov The application of a Brønsted or Lewis acid can induce the cleavage of the bond linking the anisole ring to the benzylic carbon atom.

This process generates the α-methylbenzyl cation, a relatively stable secondary carbocation, alongside an anisole molecule. Due to the reversible nature of this reaction, the carbocation can re-alkylate the anisole ring in a process known as transalkylation or isomerization. This typically results in a mixture of ortho-, meta-, and para-isomers, with the thermodynamically favored product often being the para-isomer. The underlying mechanism involves the protonation of the aromatic ring, which facilitates the departure of the carbocation, allowing it to re-attach at a different position or to another aromatic molecule. youtube.com

The stability of the α-methylbenzyl cation is a significant driving force for this type of rearrangement. Catalysts such as sulfuric acid, triflic acid, and Lewis acids like aluminum chloride are effective in promoting these transformations. researchgate.netalfa-chemistry.com The distribution of products can be influenced by reaction parameters like temperature and catalyst choice. For example, heating anisole with aluminum trichloride (B1173362) can lead to decomposition and rearrangement, and at higher temperatures, even the ether bond itself can be cleaved. alfa-chemistry.com

Table 1: Conditions for Acid-Catalyzed Benzylation of Arenes This table illustrates typical conditions for related acid-catalyzed reactions that share mechanistic features with the potential rearrangement of this compound.

| Catalyst | Reactants | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Triflic acid (HOTf) | Benzylic acetates and electron-rich arenes | Room temperature, solvent-free | Formation of diarylmethanes | researchgate.net |

| [Ir(COD)Cl]2-SnCl4 | Anisole and benzyl (B1604629) alcohol | 90 °C | Benzylated anisole products | ias.ac.in |

Thermal and Photochemical Rearrangements of this compound

Under thermal or photochemical stimulation, this compound can undergo rearrangements through pathways that typically involve radical intermediates.

Thermal Rearrangements: At high temperatures, around 380-400°C, the ether bond of anisole can break to yield phenol and ethylene. alfa-chemistry.com In this compound, thermal energy could similarly cause the homolytic cleavage of the C-O ether bond or the benzylic C-C bond. Research on analogous structures like (alpha-mercaptobenzyl)trimethylsilane indicates that thermal rearrangements can proceed via a 1,2-shift mechanism. nih.gov The presence of a phenyl group in such molecules has been shown to favor radical rearrangement pathways. nih.gov

Photochemical Rearrangements: Photochemical energy can excite the molecule, leading to bond cleavage or rearrangements. The di-π-methane rearrangement is a known photochemical process for molecules containing two π-systems separated by a saturated carbon, a structural feature present in this compound. baranlab.org Upon irradiation, often with a sensitizer, the molecule can form an excited triplet state, potentially leading to an intramolecular cyclization to form a diradical intermediate, which subsequently reopens to an isomer. baranlab.org Photochemical reactions are also a known route to generate radical species, which can initiate further transformations. uni-muenchen.detdx.cat

Radical Reactions and Radical Intermediates of this compound

This compound is susceptible to reactions involving radical intermediates, which can be formed thermally, photochemically, or with specific radical initiators. Key reaction sites include the benzylic hydrogen, the aromatic rings, and the methyl group of the methoxy moiety.

The radical-initiated oxidation of anisole using lead tetra-acetate results in various products from reactions on both the ring and the side-chain, demonstrating the susceptibility of the anisole structure to radical attack. rsc.org The α-methylbenzyl group itself can exert significant influence on the course of radical reactions. ub.edu For this compound, a radical initiator can abstract the benzylic hydrogen to form a resonance-stabilized radical, which can then undergo further reactions like coupling or elimination.

Computational studies on the rearrangement of a related sulfur-analog compound have proposed a self-catalytic radical mechanism as the dominant pathway for its thermal rearrangement, a mechanism that could potentially be relevant for this compound as well. nih.gov

Reactions with Organometallic Reagents and Catalytic Activation of this compound

The interaction of this compound with organometallic reagents can lead to reactions at the ether linkage or activation of C-H bonds. libretexts.orglibretexts.org While direct nucleophilic attack on the ether bond by organolithium or Grignard reagents is challenging, these strong bases are more likely to deprotonate (metalate) an aromatic ring, especially at the position ortho to the activating methoxy group. uni-muenchen.denptel.ac.in This creates a new organometallic species that can react with various electrophiles.

Catalytic activation offers more precise control over transformations.

Catalytic C-O Cleavage: Transition metal-catalyzed reactions can cleave the C-O ether bond. For example, catalytic transfer hydrogenolysis using a palladium catalyst and a hydrogen donor like formic acid is an effective method for cleaving benzylic C-O bonds, a reaction that would likely convert this compound into ethylbenzene and phenol. researchgate.net

Catalytic C-H Activation: Modern catalytic methods allow for the direct functionalization of otherwise inert C-H bonds. researchgate.net Bimetallic catalyst systems, such as Ir-Sn, have been shown to activate arene C-H bonds for alkylation reactions with benzyl alcohols, a process relevant to modifying the aromatic rings of this compound. ias.ac.in

Table 2: Examples of Catalytic Activation Relevant to this compound

| Catalytic System | Transformation | Substrates | Significance | Reference |

|---|---|---|---|---|

| Pd/C, Formic Acid | Catalytic Transfer Hydrogenolysis | α-methylbenzyl alcohol | Cleavage of benzylic C-O bond to form ethylbenzene | researchgate.net |

| [Ir(COD)Cl]2-SnCl4 | Friedel-Crafts Alkylation | Arenes and benzyl alcohols | Catalytic C-H activation of arenes for benzylation | ias.ac.in |

Derivatization and Functionalization Strategies for this compound

Functional groups can be introduced onto this compound by targeting its distinct structural regions: the activated anisole ring, the second phenyl ring, or the benzylic position.

Electrophilic Aromatic Substitution: The methoxy group strongly activates the anisole ring for electrophilic substitution, directing new substituents to the ortho and para positions. Standard electrophilic reactions such as nitration, halogenation, and Friedel-Crafts reactions would proceed readily on this ring. nih.govalfa-chemistry.com

Benzylic Functionalization: The benzylic C-H bond is a prime site for functionalization, often through radical reactions. For example, selective bromination at this position can be achieved using N-bromosuccinimide (NBS) with light or a radical initiator.

Functionalization via Metalation: Directed ortho-metalation using a strong base like n-butyllithium allows for the specific introduction of a functional group at the position ortho to the methoxy group after quenching with an electrophile. uni-muenchen.de

Use of the α-Methylbenzyl Moiety as a Chiral Auxiliary: In the field of asymmetric synthesis, the chiral α-methylbenzyl group is frequently employed as a chiral auxiliary to control the stereochemical outcome of a reaction. researchgate.net Reagents like (R)-(+)-α-Methylbenzyl isocyanate are used as chiral derivatizing agents to assess the enantiomeric purity of other molecules. sigmaaldrich.comsigmaaldrich.commakewebeasy.net In many synthetic routes, this group is attached to a molecule to direct a reaction and is subsequently removed. researchgate.net

Table 3: Potential Functionalization Reactions

| Reaction Type | Reagent(s) | Target Position | Product Type |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Anisole ring (ortho/para) | Nitro-(alpha-methylbenzyl)anisole |

| Bromination | Br₂, FeBr₃ | Anisole ring (ortho/para) | Bromo-(alpha-methylbenzyl)anisole |

| Benzylic Bromination | NBS, light/AIBN | Benzylic C-H | (alpha-Bromo-alpha-methylbenzyl)anisole |

| Ortho-metalation | n-BuLi, then E⁺ | Anisole ring (ortho) | 2-Substituted-(alpha-methylbenzyl)anisole |

Computational and Theoretical Studies on Alpha Methylbenzyl Anisole

Quantum Chemical Calculations of (alpha-Methylbenzyl)anisole Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which in turn governs its physical and chemical properties. These methods, rooted in quantum mechanics, can predict molecular geometries, energies, and electronic distributions with high accuracy.

Density Functional Theory (DFT) Applications to this compound Properties and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. rsc.org It is particularly well-suited for studying molecules the size of this compound. DFT calculations can be employed to determine a variety of properties:

Optimized Geometry: The three-dimensional arrangement of atoms in this compound can be precisely calculated, providing bond lengths, bond angles, and dihedral angles.

Electronic Properties: Key electronic descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. imist.ma

Reactivity Descriptors: DFT can be used to compute reactivity indices like electronegativity, hardness, softness, and the electrophilicity index, which help in predicting how this compound will interact with other chemical species. acs.org

Non-covalent Interactions: DFT is instrumental in studying non-covalent interactions, such as C-H···π interactions, which could be significant in the conformational preferences of this compound, particularly the interaction between the methyl group and the phenyl rings. mdpi.comresearchgate.net Studies on related systems, like the (S)-(α-methyl-benzyl)benzylammonium cation complexed with calixarenes, have demonstrated the importance of such interactions in determining stereoselectivity. mdpi.comresearchgate.net

A hypothetical table of DFT-calculated properties for this compound is presented below.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 1.5 D |

| Total Energy | -578.9 Hartree |

Ab Initio Methods for this compound Molecular Orbital and Energetic Analysis

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. sfu.canottingham.ac.uk While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for molecular orbitals and energetics.

For this compound, ab initio calculations can be used to:

Accurately determine the molecular structure and conformational energies: This allows for a detailed exploration of the potential energy surface and the identification of the most stable conformers.

Analyze molecular orbitals: Ab initio methods provide a detailed picture of the molecular orbitals, helping to understand bonding and electronic transitions.

Calculate thermochemical data: Properties such as enthalpy of formation and Gibbs free energy can be computed, providing a theoretical basis for the compound's stability. chemeo.com

Molecular Dynamics Simulations of this compound Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of molecular motions and interactions over time.

For this compound, MD simulations could be used to:

Explore conformational space: The molecule has several rotatable bonds, leading to a variety of possible conformations. MD simulations can explore this conformational landscape and identify the most populated conformers.

Study solvent effects: The behavior of this compound in different solvents can be simulated to understand how the solvent environment affects its conformation and dynamics.

Investigate interactions with other molecules: MD simulations can model the interaction of this compound with other molecules, such as receptors or other chemical species, providing insights into potential binding modes and intermolecular forces. rsc.org

Computational Prediction and Validation of this compound Spectroscopic Parameters

Computational methods are widely used to predict and help interpret experimental spectra. illinois.edu For this compound, theoretical calculations can provide valuable information for various spectroscopic techniques:

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. acs.org This theoretical spectrum can be compared with experimental data to aid in the assignment of spectral peaks.

NMR Spectroscopy: The chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). acs.org These predictions are invaluable for interpreting complex NMR spectra.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net

Below is a hypothetical table comparing experimental and computationally predicted ¹³C NMR chemical shifts for key carbon atoms in this compound.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C (ipso, OCH₃) | 159.0 | 158.5 |

| C (para, OCH₃) | 114.0 | 113.8 |

| C (ipso, benzyl) | 143.0 | 142.7 |

| C (methine) | 45.0 | 44.5 |

| C (methyl) | 21.0 | 20.8 |

| C (methoxy) | 55.0 | 54.6 |

Reaction Mechanism Elucidation for this compound Transformations Using Computational Models

For transformations involving this compound, such as electrophilic aromatic substitution or cleavage of the ether linkage, computational models can:

Determine reaction pathways: Different possible mechanisms can be proposed and their energetic profiles calculated to determine the most likely pathway. mdpi.com

Calculate activation energies: The energy barriers for each step in a reaction can be computed, providing insight into the reaction kinetics. rsc.org

Characterize transition states: The geometry and electronic structure of transition states can be determined, providing a detailed understanding of the bond-breaking and bond-forming processes.

Structure-Reactivity Relationship (SAR) Studies for this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in the design of new molecules with specific properties, particularly in medicinal chemistry and materials science. acs.orgnih.gov These studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or other properties.

For derivatives of this compound, computational methods can be used to:

Generate molecular descriptors: A wide range of descriptors, including electronic, steric, and hydrophobic parameters, can be calculated for a series of derivatives.

Develop QSAR models: Statistical methods can be used to build mathematical models that relate the calculated descriptors to the observed activity. These models can then be used to predict the activity of new, unsynthesized derivatives. niph.go.jp

Guide rational design: The insights gained from SAR and QSAR studies can guide the design of new this compound derivatives with enhanced or desired properties. nih.gov

A hypothetical QSAR study might explore how substituents on the phenyl rings of this compound affect a particular property.

| Derivative Substituent | Electronic Parameter (Hammett σ) | Steric Parameter (Taft E_s) | Observed Activity (log(1/C)) |

| H | 0.00 | 0.00 | 4.5 |

| p-Cl | 0.23 | -0.97 | 4.8 |

| p-CH₃ | -0.17 | -1.24 | 4.3 |

| m-NO₂ | 0.71 | -1.65 | 5.2 |

Virtual Screening and Design of Novel this compound Analogues

As of the current date, a thorough review of scientific literature and chemical databases reveals a notable absence of published research specifically focused on the virtual screening and computational design of novel analogues based on the this compound scaffold. While computational chemistry is a burgeoning field with extensive applications in drug discovery and materials science, it appears that this compound has not been selected as a lead compound for such detailed in silico investigations.

Virtual screening campaigns typically begin with a known active compound or a pharmacophore model derived from a biological target of interest. Subsequently, large libraries of virtual compounds are computationally screened to identify potential new molecules with desired properties. This process is often followed by more intensive computational studies, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, to refine the selection and guide the synthesis of the most promising candidates.

The lack of such studies for this compound suggests that this compound has not yet been identified as a hit or lead in a screening campaign for a specific biological target, or that its potential as a scaffold for analogue development has not been explored through computational methods. The design of novel analogues is a resource-intensive process, and research efforts are typically directed towards molecular frameworks that have already demonstrated some level of biological activity or other desirable properties.

Therefore, without any foundational studies on the biological activity or specific applications of this compound that would warrant a computational design and screening program, there are no research findings or data to present in this section. Future discoveries of a significant biological role for this compound could, however, precipitate research in this area, leading to the generation of the types of computational and theoretical data discussed in principle above.

Applications and Advanced Materials Incorporating Alpha Methylbenzyl Anisole

(alpha-Methylbenzyl)anisole as a Precursor or Ligand in Catalysis

The development of effective catalysts, particularly for asymmetric synthesis, is a cornerstone of modern chemistry. The chiral nature of this compound makes its derivatives attractive candidates for creating chiral environments around a metal center, thereby influencing the stereochemical outcome of a reaction.

Chiral ligands are fundamental to enantioselective transition metal catalysis. nih.gov The synthesis of optically active compounds often relies on catalysts that can differentiate between two enantiomeric transition states. The (alpha-Methylbenzyl) group is a well-established chiral auxiliary and directing group in asymmetric synthesis. ru.nl For instance, the synthesis of (R)-{η6-[O-methyl-N-(α-methylbenzyl)anisole]chromium} has been reported. researchgate.net This complex demonstrates the principle of incorporating the chiral this compound structure into a metal complex, which can then be utilized in enantioselective transformations, such as the reduction of prochiral ketones. researchgate.net

The design of such chiral ligands often involves creating a rigid and well-defined steric environment around the metal. The anisole (B1667542) moiety, with its methoxy (B1213986) group, can influence the electronic properties of the metal center, while the chiral α-methylbenzyl group dictates the stereochemical pathway of the reaction. frontiersin.org The development of novel chiral ligands is an active area of research, with a focus on creating modular and tunable systems for a wide range of asymmetric transformations. nih.govfrontiersin.org

While direct examples of this compound-derived ligands in mainstream catalysis are not extensively documented in readily available literature, the principles of ligand design suggest their potential. For example, ruthenium complexes with N-heterocyclic carbene (NHC) ligands have been employed as catalyst precursors in the transfer hydrogenation of ketones. unibo.it The catalytic activity is influenced by the steric and electronic properties of the ligands. One can envision the synthesis of NHC ligands incorporating the this compound moiety to combine chirality with the robust coordination of the NHC. The anisole group can also be a site for further functionalization to create multifunctional ligands. rsc.org

Integration of this compound Moieties in Polymeric Materials

The incorporation of specific functional groups into polymers is a powerful strategy for creating materials with tailored properties. The this compound moiety, with its combination of aromaticity, chirality, and the potential for further functionalization, presents an interesting candidate for the design of advanced polymers.

The synthesis of polymers with this compound side chains can be approached through the polymerization of a corresponding monomer. A plausible monomer would be a vinyl-substituted this compound or an acrylate (B77674)/methacrylate (B99206) derivative. For instance, the radical polymerization of α-methylbenzyl methacrylate has been studied, demonstrating the feasibility of incorporating a similar structural unit into a polymer chain. researchgate.net The polymerization of N-(S)-(-)-α-methylbenzylmethacrylamide has also been reported, leading to optically active polymers. researchgate.net

Anisole itself has been used as a solvent in the copolymerization of substituted stilbenes with maleic anhydride, where it was found to prevent gelation and improve the solvation of the resulting semi-rigid polymers. memtein.com This suggests that the anisole moiety can impart good solubility characteristics to polymers. The synthesis of polymers with functional groups often utilizes controlled radical polymerization techniques, such as RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, to achieve well-defined molecular weights and architectures. researchgate.netresearchgate.net These methods could be applied to monomers containing the this compound group.

Table 1: Examples of Polymerization involving Related Monomers or Solvents

| Monomer/Solvent | Polymerization Type | Key Findings | Reference |

| α-Methylbenzyl methacrylate | RAFT Polymerization | Followed pseudo first-order kinetics; molecular weight increased linearly with conversion. | researchgate.net |

| N-(S)-α-Methylbenzylmethacryloylamine | RAFT Polymerization | Produced optically active polymers. | researchgate.net |

| Anisole (as solvent) | Radical Copolymerization | Prevented gelation during the copolymerization of substituted stilbenes and maleic anhydride. | memtein.com |

| 4-Vinylbenzyl chloride | Atom Transfer Radical Polyaddition | Used as a precursor for AB*-type inimers for synthesizing aliphatic polyesters. Anisole was used as a solvent in some experiments. | rsc.org |

This table is interactive. Click on the headers to sort the data.

Polymers containing the this compound substructure could exhibit a range of interesting properties. The presence of the chiral α-methylbenzyl group could lead to materials with chiroptical properties, which are of interest for applications in optics and enantioselective separations. The aromatic anisole ring can participate in π-π stacking interactions, influencing the morphology and electronic properties of the material.